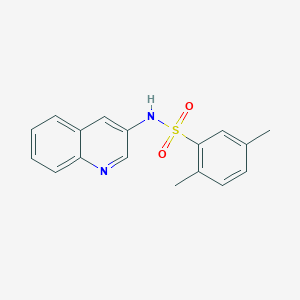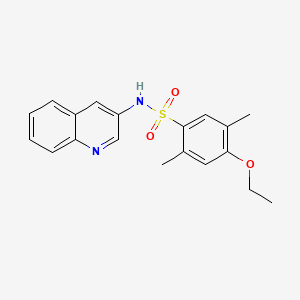
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a chemical compound that belongs to the class of quinolines It is known for its unique structure, which includes a quinoline moiety attached to a benzenesulfonamide group
准备方法
The synthesis of 2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide typically involves several steps. One common method includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-aminoquinoline under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the sulfonamide group, reducing it to a sulfonic acid.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various quinoline derivatives.
科学研究应用
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to investigate its effects on various biological targets.
Medicine: Research has shown that this compound can act as an inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), making it a potential candidate for the treatment of diseases related to TNAP activity.
Industry: In industrial applications, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a TNAP inhibitor, it binds to the enzyme’s active site, preventing the dephosphorylation of substrates. This inhibition can affect various biological pathways, including those involved in bone mineralization and inflammation.
相似化合物的比较
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide can be compared with other quinoline-based sulfonamides, such as:
2,5-dimethoxy-N-(3-quinolinyl)benzenesulfonamide: This compound has methoxy groups instead of methyl groups, which can influence its chemical reactivity and biological activity.
2,5-dichloro-N-(3-quinolinyl)benzenesulfonamide: The presence of chloro groups can enhance the compound’s stability and alter its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
1374681-87-4 |
|---|---|
分子式 |
C17H16N2O2S |
分子量 |
312.4g/mol |
IUPAC 名称 |
2,5-dimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12-7-8-13(2)17(9-12)22(20,21)19-15-10-14-5-3-4-6-16(14)18-11-15/h3-11,19H,1-2H3 |
InChI 键 |
VSILXCHFLKNLHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603066.png)
![1-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603070.png)
amine](/img/structure/B603071.png)
amine](/img/structure/B603072.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B603073.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B603074.png)
amine](/img/structure/B603077.png)
![[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B603079.png)
![Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B603080.png)
![Bis(2-hydroxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B603081.png)
![Bis(2-hydroxyethyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine](/img/structure/B603083.png)
![Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine](/img/structure/B603085.png)
![Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine](/img/structure/B603086.png)
